Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methyl ester group and a 3-chloropropyl substituent on the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, although these are less common.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Copper (Cu(I)) for cycloaddition reactions.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Hydrolysis Products: Carboxylic acids from ester hydrolysis.
Scientific Research Applications
Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 1-(3-chloropropyl)-5-methyl-1H-1,2,3,4-tetrazole
- 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylic acid
Comparison: Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of both the methyl ester and the 3-chloropropyl group, which confer specific reactivity and stability. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for distinct applications .
Biological Activity
Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are recognized for their role in medicinal chemistry due to their antimicrobial, antifungal, anticancer, and antiviral properties. The unique structure of triazoles allows them to interact with various biological targets, making them valuable in drug design.
The mechanism of action for this compound is primarily attributed to its ability to form hydrogen bonds and π-π interactions with target biomolecules. This compound may inhibit specific enzymes or receptors involved in critical biological pathways. The presence of the chloropropyl group and carboxylate ester enhances its binding affinity and selectivity towards these targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various pathogens:
- Fungi: Triazoles are well-known for their antifungal properties. Studies have shown that triazole derivatives can inhibit the growth of fungal strains by targeting ergosterol biosynthesis.
- Bacteria: The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, it has shown inhibitory effects on Escherichia coli and Staphylococcus aureus.
Anticancer Activity
The potential anticancer effects of triazole derivatives have gained attention in recent years. Several studies have highlighted the cytotoxicity of this compound against various cancer cell lines:
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
Recent studies have evaluated the biological activities of various triazole analogs, including this compound:
- Antitrypanosomal Activity: A study assessed the activity of several triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. This compound showed promising results with an IC50 value significantly lower than that of standard treatments .
- Combination Therapy: Research indicated that combining triazole derivatives with existing drugs enhanced their efficacy against resistant strains of pathogens. An isobologram analysis revealed additive interactions when this compound was used alongside traditional therapies .
Properties
IUPAC Name |
methyl 1-(3-chloropropyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-13-7(12)6-5-11(10-9-6)4-2-3-8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEKBQAGIDDALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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